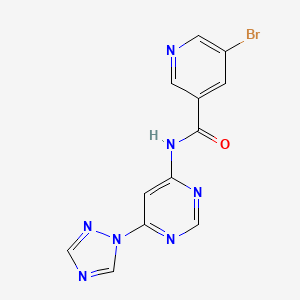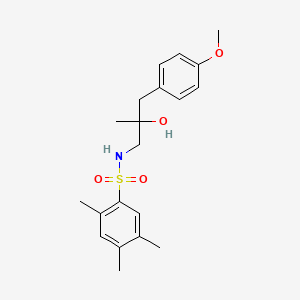![molecular formula C18H16BrN7O2S B3014068 N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide CAS No. 1116061-22-3](/img/structure/B3014068.png)
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is a chemical compound that has garnered significant attention in the scientific community. It is a potent inhibitor of the enzyme, cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of gene expression.
Scientific Research Applications
Discovery and Design of Analogues
One study highlights the discovery of a clinical candidate, K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity and potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018). The design process involved enhancing aqueous solubility and oral absorption, indicating the importance of structural modification in improving drug efficacy.
Antiallergic Agents
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has identified compounds with significant antiallergic activity. These compounds have been synthesized and evaluated for their potency against histamine release and IL-4 production, showing potential as novel antiallergic agents (Menciu et al., 1999).
Antimicrobial Applications
The synthesis and evaluation of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities highlight the potential of such compounds in addressing pathogenic microorganisms. Some derivatives have demonstrated promising activities, suggesting their applicability in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Pharmacological Potential
The exploration of pyridazino(4,5-b)indole-1-acetamide compounds for their varied pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, underscores the versatile therapeutic potential of these derivatives. This research signifies the broad spectrum of diseases that could be targeted using structurally related compounds (Habernickel, 2002).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide, also referred to as PBI1 , is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system. It is part of the innate immune response and is responsible for detecting lipopolysaccharides (LPS) and other pathogen-associated molecular patterns (PAMPs) to initiate an immune response .
Mode of Action
PBI1 interacts with TLR4, leading to the activation of macrophages . This interaction results in unique activation characteristics and expression patterns compared to treatment with LPS . The activation of TLR4 by PBI1 triggers a cascade of intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines .
Biochemical Pathways
The activation of TLR4 by PBI1 leads to the activation of several downstream signaling pathways, including the NF-κB pathway . This results in the transcription of genes involved in inflammation and immune response . The activation of these pathways enhances the phagocytic efficiency of macrophages, making them more effective at engulfing and destroying pathogens .
Result of Action
The activation of TLR4 by PBI1 results in enhanced macrophage phagocytic efficiency . This means that macrophages are more effective at engulfing and destroying pathogens, leading to a stronger immune response . This anti-tumor immune behavior could potentially be used in cancer immunotherapy .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHOLJEEIJJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
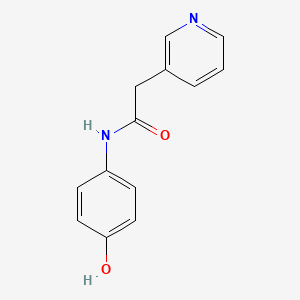
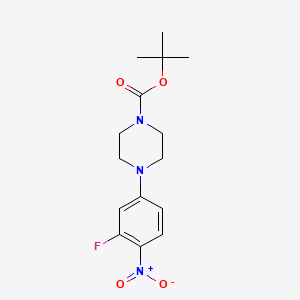
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)
![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)
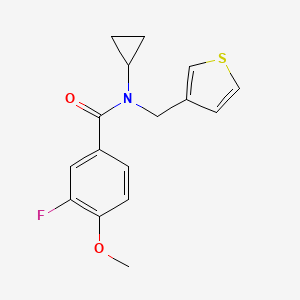
![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)
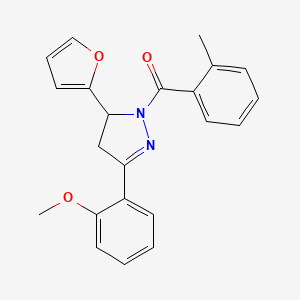
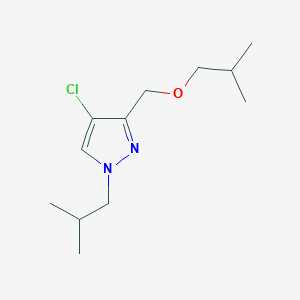
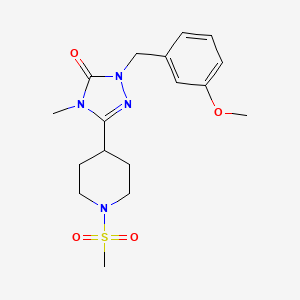
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)
